molecular formula C2H4P2 B12551768 2,4-Diphosphabicyclo[1.1.0]butane CAS No. 148193-91-3

2,4-Diphosphabicyclo[1.1.0]butane

Cat. No.: B12551768
CAS No.: 148193-91-3
M. Wt: 90.00 g/mol
InChI Key: NVVUKCBJPZUPGH-UHFFFAOYSA-N
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Description

2,4-Diphosphabicyclo[1.1.0]butane is a sophisticated organophosphorus compound featuring a strained bicyclic framework where two phosphorus atoms replace carbon atoms in a bicyclo[1.1.0]butane skeleton. This configuration results in a structure with significant ring strain and unique electronic properties, making it a compound of high interest in fundamental and exploratory research. The origins of its unusual spectroscopic and geometric characteristics have been explored through theoretical calculations . This heterocyclic system is part of a fascinating class of molecules that can exhibit a coexistence of puckered bicyclic and planar structures, sparking intensive studies into their bonding and reactivity . As a reactive intermediate and a building block for further functionalization, it enables access to a diverse array of phosphorus-containing architectures . Researchers utilize this compound in the synthesis of novel ligands, materials, and in the study of reaction mechanisms involving heavy heteroatoms. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148193-91-3

Molecular Formula

C2H4P2

Molecular Weight

90.00 g/mol

IUPAC Name

2,4-diphosphabicyclo[1.1.0]butane

InChI

InChI=1S/C2H4P2/c3-1-2(3)4-1/h1-4H

InChI Key

NVVUKCBJPZUPGH-UHFFFAOYSA-N

Canonical SMILES

C12C(P1)P2

Origin of Product

United States

Photochemical Routes Via 1,3 Diphosphacyclobutane 2,4 Diyls

A significant breakthrough in the synthesis of 2,4-diphosphabicyclo[1.1.0]butane was the discovery of a photochemical route starting from a stable 1,3-diphosphacyclobutane-2,4-diyl. nih.govdntb.gov.ua These diyls, which can be considered as singlet biradicaloids, undergo a photochemical ring closure to form the corresponding this compound. nih.govresearchgate.net This valence isomerization represents a key transformation in accessing the strained bicyclic system. The resulting this compound can then be thermally converted into a gauche-1,4-diphosphabutadiene. nih.govresearchgate.net The crystal structures of all three valence isomers have been determined, providing valuable insight into their bonding and energetics. nih.gov

The stability and reactivity of the 1,3-diphosphacyclobutane-2,4-diyl precursors can be tuned by the substituents on the phosphorus and carbon atoms. researchgate.netresearchgate.net For instance, the introduction of amino or benzoyl groups can influence the properties of these cyclic biradical derivatives. researchgate.net

Intramolecular Phosphinidene Additions

Intramolecular phosphinidene (B88843) additions have been developed as a metal-template-directed strategy for the synthesis of diphosphorus (B173284) compounds, including those with structures related to 2,4-diphosphabicyclo[1.1.0]butane. In this approach, a phosphinidene complex, generated in situ, undergoes an intramolecular addition to a C=C bond of another ligand coordinated to the same metal center. uu.nlresearchgate.net

For example, heating a cis-bis(7-phosphanorbornadiene)-[Mo(CO)4] complex leads to the thermal decomposition of one phosphanorbornadiene ligand to generate a phosphinidene. This transient species then adds intramolecularly to a double bond of the remaining phosphanorbornadiene ligand to create a novel diphosphorus complex. uu.nlresearchgate.net This method has also been extended to the intramolecular addition of a phosphinidene to the C=C bond of a molybdenum-complexed phospholene ligand, affording a diphos complex with a highly strained five-membered chelate ring. uu.nlresearchgate.net

Reactions Involving Phosphasilirenes and Silylenes

While not a direct synthesis of the parent 2,4-diphosphabicyclo[1.1.0]butane, related phosphorus- and silicon-containing bicyclo[1.1.0]butane analogues have been synthesized. These syntheses often involve novel intermediates and reaction pathways. For instance, a 2-phospha-4-silabicyclo[1.1.0]butane has been identified as a reactive intermediate in certain reactions, with the reaction outcome being dependent on the substituents. researchgate.net

Synthesis of Substituted 2,4 Diphosphabicyclo 1.1.0 Butanes

X-ray Crystallographic Analysis of this compound Derivatives

The reaction of Z-[CyPC(But)MgCl(OEt2)] with PbCl2 yielded the first structurally characterized endo,endo-2,4-diphosphabicyclo[1.1.0]butane, Cy2P2C2But2. rsc.orgresearchgate.net X-ray analysis of this derivative revealed key structural parameters of the central P2C2 cage. The P-P bond length was determined to be 2.2190(11) Å, while the C-C "bridgehead" bond distance was found to be 1.570(4) Å. The P-C bond lengths within the cage were measured at 1.881(3) Å and 1.889(3) Å. rsc.org The bond angles within the four-membered rings are acute, as expected for such a strained system. For instance, the P-C-P angle is approximately 70.34(12)°, and the C-P-C angle is around 49.91(12)°. rsc.org

A comparison of bond lengths in different this compound derivatives highlights the influence of substituents on the framework. For example, in a related tricyclic system containing a 2,4-diphosphabicyclobutane "butterfly" structure, the P-P bond length is 2.219 Å. researchgate.net In another study, the photochemical isomerization of a 1,3-diphosphacyclobutane-2,4-diyl yielded a this compound derivative with a P-P bond length of 2.227(1) Å and a C-C bond length of 1.562(4) Å. researchgate.net These values are consistent across different derivatives, indicating a relatively rigid P2C2 core.

Bond Cy2P2C2But2 rsc.org Derivative from Photochemical Isomerization researchgate.net
P-P2.2190(11) Å2.227(1) Å
C-C1.570(4) Å1.562(4) Å
P-C1.881(3) Å, 1.889(3) Å1.882(3) - 1.890(3) Å
Angle Cy2P2C2But2 rsc.org
P-C-P70.34(12)°
C-P-C49.91(12)°
P-P-C64.72(8)°, 65.37(8)°
C-C-P90.11(19)°, 89.97(19)°

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for confirming the structure of this compound derivatives in solution and for providing insights into their electronic environment.

For the endo,endo-Cy2P2C2But2 derivative, the ³¹P NMR spectrum shows a singlet at δ = -135.3 ppm, which is indicative of the symmetrical nature of the molecule and the equivalence of the two phosphorus atoms. rsc.org The ¹³C NMR spectrum exhibits a resonance for the bridgehead carbon atoms at δ = 18.2 ppm, with a characteristic ¹JPC coupling constant of 42.0 Hz. rsc.org This large coupling constant is consistent with the strained, three-membered ring environment of the carbon atoms.

In a different derivative, a tricyclic compound containing the 2,4-diphosphabicyclobutane framework, the ³¹P{¹H} NMR spectrum displayed an AX system, which is consistent with two non-equivalent phosphorus atoms in the structure. researchgate.net This highlights how subtle changes in the molecular structure can be detected by NMR spectroscopy.

Nucleus Chemical Shift (δ) Coupling Constant (J) Compound
³¹P-135.3 ppmendo,endo-Cy2P2C2But2 rsc.org
¹³C (bridgehead)18.2 ppm¹JPC = 42.0 Hzendo,endo-Cy2P2C2But2 rsc.org

Isomeric Forms and Stereoisomerism

The stereochemistry of the substituents on the phosphorus atoms in this compound gives rise to different isomeric forms. The substituents can be arranged in either an endo or exo fashion relative to the bicyclic framework.

The first structurally characterized derivative, Cy2P2C2But2, was found to have the endo,endo configuration, where both cyclohexyl groups on the phosphorus atoms are oriented towards the C-C bridgehead bond. rsc.orgresearchgate.net Theoretical calculations have been employed to explore the relative stabilities of different isomers. For the parent PH4C2H2 molecule, the exo,exo isomer is predicted to be the most stable, followed by the exo,endo and then the endo,endo isomer. rsc.org However, the synthesis of Cy2P2C2But2 resulted exclusively in the endo,endo isomer, suggesting that kinetic factors or the specific reaction pathway play a crucial role in determining the stereochemical outcome. rsc.org

The existence of these stereoisomers is a key feature of the chemistry of this compound. The photochemical isomerization of a 1,3-diphosphacyclobutane-2,4-diyl also leads to a this compound, which can then be thermally converted to a gauche-1,4-diphosphabutadiene. researchgate.netresearchgate.net This demonstrates the potential for interconversion between different valence isomers, with the this compound skeleton representing a key intermediate in these transformations.

The study of these isomeric forms is essential for a complete understanding of the reactivity and properties of this unique class of organophosphorus compounds. The interplay between the strained bicyclic framework and the stereochemistry of the substituents continues to be an active area of research.

Quantum Chemical Approaches to Bonding Analysis

The unusual geometric and spectroscopic properties of this compound have been investigated using a variety of quantum chemical methods. rsc.orgresearchgate.net Theoretical calculations are essential for understanding the bonding in this strained molecule. Early and significant research in this area includes the work of Niecke and colleagues, who performed ab initio Multiconfigurational Self-Consistent Field (MCSCF) calculations on the parent system, (PH)2(CH)2. fibopt.ru These calculations were crucial in analyzing the frontier orbitals and explaining the molecule's reactivity, particularly its formation via photochemical ring closure from its 1,3-diphosphacyclobutane-2,4-diyl isomer. fibopt.ru

Subsequent studies have employed other high-level ab initio molecular orbital calculations, such as the Møller-Plesset perturbation theory (MP2) with basis sets like 6-31G*, to optimize the structure and determine thermochemical properties. researchgate.net These computational approaches have been instrumental in interpreting structural differences and energetic trends, often by comparing the diphosphorus (B173284) compound to its analogues. researchgate.net Density Functional Theory (DFT) has also been applied, for instance at the B3LYP/6-311+G(d,p) level, to study the formation of complex tricyclic systems containing the 2,4-diphosphabicyclobutane core. researchgate.net

These theoretical frameworks provide insights that are not readily accessible through experimental means alone, clarifying the electronic ground state and the nature of the interactions within the bicyclic core.

Table 1: Summary of Quantum Chemical Methods and Findings

Computational MethodSystem StudiedKey Findings
Ab initio MCSCF(PH)2(CH)2 (parent system)The symmetries of the frontier orbitals permit a photolytic ring closure from the diyl isomer but forbid a thermal one. fibopt.ru
Ab initio MP2/6-31GDiphosphabicyclo[1.1.0]butane and its C-analoguesUsed to calculate structure, vibrational spectra, and thermochemical properties, revealing differences in ring strain and orbital interactions. researchgate.net
DFT (B3LYP/6-311+G(d,p))Tricyclic 2,4-diphosphabicyclobutane derivativeStudied the formation mechanism of the "butterfly" structure. researchgate.net
(U)QCISD(T)/6-311+G**//(U)QCISD/6-31G2-Phospha-4-silabicyclo[1.1.0]butane isomerAnalyzed valence isomerization pathways, identifying an unprecedented direct [σ2s+σ2a] process. nih.gov

Orbital Interactions and Strain Energy in Phosphorus-Containing Bicyclobutanes

The stability and reactivity of this compound are governed by a delicate balance of orbital interactions and significant ring strain. The parent all-carbon bicyclo[1.1.0]butane possesses a high strain energy of approximately 64 kcal/mol (267 kJ/mol), which is attributed to severe angle deformation and non-bonded repulsion between the bridgehead carbons. rsc.orgrsc.org The introduction of phosphorus atoms into the skeleton modifies this energetic landscape. Theoretical studies on triphospha[1.1.1]propellane, a related compound, suggest that phosphorus substitution can lead to a ring strain even smaller than that of the all-carbon analogue. researchgate.net

The bonding within the bicyclic system is highly unusual. The bridging bond, which is a C-C bond in the carbon analogue, exhibits significant p-character, almost as if it were a π-bond. rsc.org In the case of this compound, the key photochemistry is explained by the frontier orbitals of its valence isomer, 1,3-diphosphacyclobutane-2,4-diyl. According to MCSCF calculations, the symmetries of these orbitals are such that a thermal ring closure to the bicyclic structure is disallowed, whereas a photochemical pathway is allowed. fibopt.ru

The isomerization of related heteroatom bicyclobutanes, such as 2-phospha-4-silabicyclo[1.1.0]butane, has been described as a pericyclic rearrangement governed by Woodward-Hoffmann rules, specifically a [σ2s+σ2a] conrotatory ring opening. nih.gov This highlights the critical role of specific orbital symmetries in the chemical transformations of these strained rings. The incorporation of third-row elements like phosphorus can also make the molecule's reactivity more sensitive to delocalization effects compared to their second-row counterparts like nitrogen. acs.orgnih.gov

Comparison with All-Carbon and Other Heteroatom Analogues

Comparing this compound to its analogues provides critical insights into the role of heteroatoms in such strained systems.

All-Carbon Analogue (Bicyclo[1.1.0]butane): This molecule is a benchmark for high strain energy (~64 kcal/mol). rsc.org Its central C-C bond is notably long, and the molecule is characterized by two fused cyclopropane rings. rsc.orgrsc.org Its chemistry is dominated by reactions that release this strain. rsc.org

Nitrogen Analogue (1,2-dihydro-1,2-diazete): The ring opening of dihydrodiazetes is calculated to be exothermic, in contrast to the endothermic opening of dihydrodiphosphetes, indicating greater thermodynamic instability of the nitrogen-containing rings compared to their phosphorus counterparts. researchgate.net

Silicon Analogue (2-Phospha-4-silabicyclo[1.1.0]butane): This mixed-heteroatom compound has been identified as a reactive intermediate. vu.nllookchem.com Theoretical studies show it can isomerize via an unprecedented direct [σ2s+σ2a] pathway to the more stable 1,2-dihydro-1,2-phosphasilete, a route not favored by the all-carbon system which prefers opening to butadiene. nih.govlookchem.com

Boron-Phosphorus Analogues (1,3-Dibora-2,4-diphosphoniobicyclo[1.1.0]butane): The isoelectronic replacement of carbon with boron and phosphorus introduces further complexity. Stable planar diyl and puckered bicyclic forms have been obtained for these compounds, demonstrating a rich valence isomerism. vu.nlresearchgate.net

Heavier Group 15 Analogues: When phosphorus is replaced by a heavier element like antimony (Sb), the inert-pair effect becomes significant. This effect destabilizes the tricyclic structure and favors a more open "envelope" topology, as seen in studies of related P2C2Sb systems. bris.ac.uk

Table 2: Comparative Properties of Bicyclo[1.1.0]butane Analogues

CompoundKey Structural or Energetic FeatureIsomerization Behavior
Bicyclo[1.1.0]butane (All-Carbon)High strain energy (~64 kcal/mol). rsc.orgThermally opens to 1,3-butadiene via a [σ2s+σ2a] conrotatory rearrangement. nih.gov
This compoundFormed photochemically from its diyl isomer; ring opening is endothermic. fibopt.ruresearchgate.netThermally rearranges to gauche-1,4-diphosphabutadiene. repositorioinstitucional.mxacs.org
1,2-Dihydro-1,2-diazete (Nitrogen Analogue)Ring opening is exothermic, indicating lower stability compared to the diphosphorus analogue. researchgate.netRing opening is favored. researchgate.net
2-Phospha-4-silabicyclo[1.1.0]butane (Silicon Analogue)A reactive intermediate. vu.nllookchem.comCan isomerize directly to a cyclobutene-type structure, a pathway not favored for the all-carbon version. nih.govlookchem.com
1,3-Dibora-2,4-diphosphoniobicyclo[1.1.0]butane (B/P Analogue)Coexistence of puckered bicyclic and planar diyl forms. vu.nlExhibits complex valence isomerism between diyl and bicyclic structures. researchgate.net

Hybridization States of Phosphorus and Carbon Atoms within the Bicyclic System

The extreme bond angles within the this compound skeleton necessitate a departure from standard hybridization models. In the all-carbon analogue, magnetic shielding analysis suggests that the bridgehead carbon atoms have hybridization states close to sp³, while the methylene carbons are in a state intermediate between sp² and sp³. nih.gov

For this compound, the bonding within the four-membered ring is described as having a high degree of p-character. rsc.org This implies that the phosphorus atoms utilize their p-orbitals significantly in the ring bonding, moving away from a simple sp³ hybridization that would be expected in less strained phosphines. The concept of changing hybridization states is also invoked to explain differences between isomers of related complex molecules, where subtle shifts in the sp²/sp³ ratio can lead to observable differences in properties. repositorioinstitucional.mxmdpi.com The geometry of the phosphorus atoms in the endo,endo substituted form is puckered, consistent with a pyramidal geometry at phosphorus and the stereochemical activity of its lone pair. vu.nl

Table 3: Hybridization States in Bicyclo[1.1.0]butane Systems

AtomCompoundInferred Hybridization StateBasis of Inference
Bridgehead CarbonBicyclo[1.1.0]butaneClose to sp³Magnetic shielding analysis from theoretical calculations. nih.gov
Methylene CarbonBicyclo[1.1.0]butaneBetween sp² and sp³Magnetic shielding analysis suggesting partial π-character. nih.gov
PhosphorusThis compoundHigh p-character in bondingPuckered geometry and descriptions of bonding in related systems. vu.nlrsc.org
Carbon (in P-C-P bridge)This compoundLikely sp³-likeSaturated carbon atom, though strained. Inferred from general bonding principles.

Thermal and Photochemical Valence Isomerizations

Valence isomerization represents a key reaction pathway for this compound and its derivatives, allowing for the interconversion between several structurally related isomers. These transformations can often be triggered by thermal or photochemical means, leading to a variety of phosphorus-containing four-membered ring systems.

The relationship between this compound and its bond-stretch isomer, 1,3-diphosphacyclobutane-2,4-diyl, is a classic example of valence isomerization. researchgate.net The transformation between these two structures involves the cleavage and formation of the central phosphorus-phosphorus bond.

Specifically, the puckered bicyclic this compound can be generated via the photochemical ring closure of the planar 1,3-diphosphacyclobutane-2,4-diyl. vu.nldntb.gov.uaresearchgate.net This process involves the formation of a P-P bond, converting the diradical character of the diyl into the strained bicyclic framework. tandfonline.com Conversely, stretching the central P-P bond in the bicyclobutane derivative can lead back to the diyl structure. The coexistence of both the puckered bicyclic and planar diyl forms has been a subject of significant study. vu.nl

A notable example involves a crystalline 1,3-diphosphacyclobutane-2,4-diyl which was observed to isomerize photolytically into its corresponding this compound valence isomer. researchgate.netvu.nl This photochemical conversion highlights the accessibility of the highly strained bicyclic structure from its more stable diyl counterpart.

Thermally, this compound undergoes ring-opening to form acyclic or monocyclic isomers. A primary thermal pathway is the conversion into gauche-1,4-diphosphabutadiene. researchgate.netdntb.gov.uaresearchgate.net This isomerization represents a formal cleavage of the peripheral C-P bonds of the bicyclic system. The resulting butadiene can then exist in equilibrium with other cyclic forms.

For instance, the this compound generated photochemically from a 1,3-diphosphacyclobutane-2,4-diyl can be thermally converted into gauche-1,4-diphosphabutadiene. researchgate.netresearchgate.nettandfonline.com Further isomerization can lead to the formation of 1,2-dihydro-1,2-diphosphetes. vu.nl In some systems, such as those involving tantalum complexes, the reaction of a phosphavinyl Grignard reagent can yield a mixture of a this compound and its 1,2-dihydro-1,2-diphosphete valence isomer. researchgate.net The interconversion of these three species—the bicyclobutane, the diyl, and the butadiene/diphosphete—demonstrates the rich valence isomerism chemistry of this system. researchgate.net

Isomerization Pathways of this compound Derivatives
Starting IsomerConditionProduct Isomer(s)Reference
1,3-Diphosphacyclobutane-2,4-diylPhotochemicalThis compound researchgate.netvu.nldntb.gov.ua
This compoundThermalgauche-1,4-Diphosphabutadiene researchgate.netresearchgate.nettandfonline.com
gauche-1,4-DiphosphabutadieneThermal1,2-Dihydro-1,2-diphosphete vu.nl

Substituents play a critical role in directing the pathways of valence isomerization in diphosphabicyclo[1.1.0]butane analogues. vu.nl The electronic properties of the substituents can influence the relative stabilities of the isomers and the activation barriers for their interconversion.

In the related 2-phospha-4-silabicyclo[1.1.0]butane system, computational studies have shown that substituents on the silicon atom significantly affect the isomerization outcome. nih.govnih.gov While the parent compound is predicted to open to a 1-phospha-4-sila-1,3-butadiene, the presence of electron-donating substituents on silicon makes a direct isomerization to the more stable 1,2-dihydro-1,2-phosphasilete (a cyclobutene (B1205218) analogue) a competitive and even favorable pathway. nih.govnih.govresearchgate.net This alternative route proceeds via a [σ2s+σ2a] process. nih.govnih.gov The course of the reaction can effectively be "tuned" by changing the substituents. vu.nlresearchgate.net For example, the reaction of a stable silylene with 1H-phosphirenes can be directed to form different products based on the substituents, with the 2-phospha-4-silabicyclo[1.1.0]butane acting as a key intermediate. vu.nl

Ring-Opening Reactions

The high strain energy inherent in the this compound ring system makes it susceptible to ring-opening reactions. These reactions are often driven by the release of this strain. Thermal isomerization to 1,4-diphosphabutadiene is a prime example of a ring-opening process. researchgate.net

The ring-opening can also be facilitated by reactions with various reagents. For example, hydrolysis of a substituted 1,3-diphosphacyclobutane-2,4-diyl, which is in equilibrium with its bicyclic valence isomer, can lead to ring-opening of the four-membered ring skeleton. researchgate.net Similarly, reactions involving phosphavinyl Grignard reagents with tantalum or niobium tetrachloride ultimately result in phosphavinyl coupling to produce the this compound, which in the case of niobium, coexists with its ring-opened 1,2-dihydro-1,2-diphosphete isomer. researchgate.net The first isolated endo,endo-2,4-diphosphabicyclo[1.1.0]butane was synthesized via the reaction of PbCl₂ with a phosphavinyl Grignard reagent, Z-[CyPC(But)MgCl(OEt₂)]. rsc.org

Cycloaddition Reactions

The strained central P-P and peripheral C-P bonds of this compound enable it to participate in cycloaddition reactions. These reactions offer a powerful method for constructing more complex polycyclic systems. Analogous to the all-carbon bicyclo[1.1.0]butane, the diphosphorus variant can undergo formal [2σ+2π] cycloadditions. nih.gov

This type of reactivity has been explored more extensively for the parent bicyclo[1.1.0]butanes (BCBs). For instance, photoredox catalysis can activate BCBs towards [2π+2σ] cycloaddition reactions with a broad range of alkenes, including nonactivated ones, in a highly regio- and diastereoselective manner. nih.gov Lewis acid catalysis has also been shown to enable formal [2π+2σ] cycloadditions between BCB esters and 1,1,2-trisubstituted alkenes to generate highly substituted bicyclo[2.1.1]hexanes. chemrxiv.org While these specific examples involve all-carbon bicyclobutanes, they establish a precedent for the expected reactivity of the P-P and C-P sigma bonds in this compound, which can act as the 2σ component in such cycloadditions. Intramolecular cycloadditions have also been reported. pitt.edu

Examples of Cycloaddition Reactions Involving Bicyclo[1.1.0]butane Scaffolds
ReactantsCatalyst/ConditionReaction TypeProduct TypeReference
Bicyclo[1.1.0]butane & AlkenesPhotoredox Catalyst (e.g., [Mes₂AcrᵗBu₂]ClO₄)[2π+2σ] CycloadditionBicyclo[2.1.1]hexane nih.gov
Bicyclo[1.1.0]butane Ester & Trisubstituted AlkenesLewis Acid (e.g., Sc(OTf)₃)[2π+2σ] CycloadditionSpirocyclic Bicyclo[2.1.1]hexane chemrxiv.org
Bicyclo[1.1.0]butane & AlkeneEnergy Transfer Sensitization[2σ+2π] CycloadditionBicyclo[2.1.1]hexane nih.gov

Reactions as Reactive Intermediates

In many chemical transformations, this compound and its analogues are not isolated but are proposed as transient, reactive intermediates that dictate the final product distribution. vu.nlresearchgate.net

A clear example is the reaction of a thermally stable silylene with 1H-phosphirenes. vu.nlnih.gov This reaction yields 2,3-dihydro-1,3-phosphasiletes and 1,2-dihydro-1,2-phosphasiletes. The formation of these products is rationalized by the intermediacy of a 2-phospha-4-silabicyclo[1.1.0]butane. researchgate.netnih.gov This intermediate undergoes subsequent valence isomerization, and the specific pathway can be controlled by the nature of the substituents. vu.nl

Similarly, the coupling reactions of phosphavinyl Grignard reagents in the presence of early transition metals like tantalum and niobium proceed through intermediates that ultimately lead to the formation of this compound and its valence isomers. researchgate.net The characterization of these products provides strong evidence for the transient existence of the bicyclic species during the reaction. The inherent strain and unique bonding of the this compound core make it a pivotal, albeit fleeting, player in these complex transformations.

Oxidation and Radical Cation Formation

The study of the oxidation and the resultant radical cation formation of this compound provides critical insights into its electronic structure and reactivity. While direct experimental studies on the oxidation of this compound itself are not extensively documented in peer-reviewed literature, the behavior of its valence isomer, 1,3-diphosphacyclobutane-2,4-diyl, and its all-carbon analogue, bicyclo[1.1.0]butane, offers significant predictive value.

Research into the valence isomer, a sterically protected 1,3-diphosphacyclobutane-2,4-diyl, has demonstrated its susceptibility to one-electron oxidation. The reaction of this biradical species with an oxidant like tris(4-bromophenyl)ammoniumyl hexachloroantimonate leads to the formation of the corresponding radical cation. researchgate.net This transformation has been confirmed through Electron Paramagnetic Resonance (EPR) spectroscopy, which provides definitive evidence of the paramagnetic nature of the resulting species. researchgate.net Furthermore, the reversible oxidation of a stable 1,3-diphosphacyclobutane-2,4-diyl has been characterized using cyclic voltammetry, indicating a stable oxidized state under electrochemical conditions. capes.gov.br

Investigations into the all-carbon bicyclo[1.1.0]butane system reveal that single-electron oxidation can be readily achieved through photoredox catalysis. diva-portal.org This process generates a bicyclo[1.1.0]butyl radical cation, which has been shown to be a synthetically useful intermediate. diva-portal.org Mechanistic studies, including radical trapping experiments and computational analysis, have elucidated the formation and reactivity of these radical cations. For instance, the reaction of a bicyclo[1.1.0]butane derivative in the presence of a photocatalyst and a radical trap like N-tBu-α-phenylnitrone (PBN) resulted in the observation of the PBN-adduct of the radical cation via high-resolution mass spectrometry, confirming its formation. diva-portal.org In an oxygen atmosphere, the photooxygenation of bicyclo[1.1.0]butanes can proceed via an intermediate radical cation to yield epoxyketones. diva-portal.org

The oxidation of related organophosphorus compounds, such as diphosphete complexes, has been achieved using silver salts like Ag[Al{OC(CF3)3}4], suggesting that similar reagents could be effective for the oxidation of this compound. researchgate.net

Based on these analogous studies, it is anticipated that this compound would undergo one-electron oxidation to form a radical cation. The strained central P-P bond is likely the site of electron removal, leading to a species with significant spin density localized on the phosphorus atoms. The stability and subsequent reactivity of this radical cation would be influenced by the substituents on the phosphorus and carbon atoms of the bicyclic core.

Detailed Research Findings:

While specific data for this compound is not available, the table below summarizes key findings from studies on its valence isomer and carbon analogue, which provide a basis for understanding its potential oxidative behavior.

Compound/SystemMethod of OxidationAnalytical Technique(s)Key FindingsReference
1,3-Diphosphacyclobutane-2,4-diyl (valence isomer)Chemical (Tris(4-bromophenyl)ammoniumyl hexachloroantimonate)EPR SpectroscopyFormation of the corresponding radical cation was confirmed. researchgate.net
1,3-Diphosphacyclobutane-2,4-diyl (valence isomer)ElectrochemicalCyclic VoltammetryShowed reversible oxidation, indicating a stable radical cation. capes.gov.br
Bicyclo[1.1.0]butane (carbon analogue)Photocatalytic (Acridinium organophotocatalyst)Radical Trapping, HRMS, 2D-NMRFormation of radical cation confirmed by trapping experiments; subsequent reactivity in cycloadditions studied. diva-portal.org
Diphosphete Complex (related organophosphorus compound)Chemical (Ag[Al{OC(CF3)3}4])Not specified in abstractSuccessful oxidation of the complex. researchgate.net

Coordination Chemistry and Ligand Applications

Complexation with Transition Metal Centers

The 2,4-diphosphabicyclo[1.1.0]butane framework can coordinate to transition metals through its phosphorus atoms, leading to the formation of a diverse range of complexes. The nature of the substituents on the bicyclobutane core and the identity of the transition metal influence the geometry and stability of the resulting complexes.

One of the earliest examples involves the reaction of a phosphavinyl Grignard reagent, Z-[CyPC(But)MgCl(OEt2)], with tantalum(V) and niobium(V) chlorides. These reactions ultimately lead to the formation of the known endo,endo-2,4-diphosphabicyclo[1.1.0]butane, Cy2P2C2But2, through phosphavinyl coupling. In the case of the tantalum reaction, a novel bis(phosphinoalkylidene)−tantalum complex, [{Cp*TaCl2[C(But)−P(Cy)−]}2], was isolated and structurally characterized as an intermediate. rsc.org

Theoretical studies have explored the dimerization of phosphaalkynes (RC≡P) in the presence of transition metal fragments, which can lead to the formation of a 1,3-diphosphabicyclo[1.1.0]butanediyl ligand. Density functional theory (DFT) calculations have shown that with zirconium or hafnium as the metallic center, the formation of a 1,3-diphosphabicyclo[1.1.0]butanediyl ligand is favorable. bohrium.com For instance, the reaction of zirconocene (B1252598) dichloride with tert-butylphosphaacetylene in the presence of butyllithium (B86547) yields a zirconocene complex containing a 2,4-di-tert-butyl-1,3-diphosphabicyclo[1.1.0]butane-2,4-diyl ligand. researchgate.net In this complex, the distances between the atoms indicate the presence of a P-P bond but no direct Zr-P bond. researchgate.net

Furthermore, a tungsten complex featuring a tricyclic structure with a 2,4-diphosphabicyclobutane "butterfly" motif has been synthesized through the self-condensation of a 2-(phosphirenyl)ethylphosphinidene [W(CO)5]2 complex. researchgate.net The reaction of a 1,3,5-triphosphacyclohexadienyl anion with triphenyltin (B1233371) chloride has been shown to produce an intermediate containing the first structurally characterized example of a 1,2-diphosphabicyclo[1.1.0]butane fragment. scribd.com

The structural parameters of these complexes, where available, provide valuable insights into the nature of the metal-ligand interaction.

Transition MetalAncillary LigandsThis compound DerivativeKey Structural FeaturesReference
Zirconium (Zr)Cp (Cyclopentadienyl)2,4-di-tert-butyl-1,3-diphosphabicyclo[1.1.0]butane-2,4-diylP-P bond present, no direct Zr-P bond. Nearly eclipsed tBu groups. researchgate.net
Tantalum (Ta)Cp* (Pentamethylcyclopentadienyl), ClIntermediate leading to Cy2P2C2But2Bis(phosphinoalkylidene)−tantalum complex isolated as an intermediate. rsc.org
Tungsten (W)COTricyclic compound with a 2,4-diphosphabicyclobutane "butterfly" structureFormed via self-condensation of a phosphinidene (B88843) complex. researchgate.net
Tin (Sn)Ph (Phenyl)1,2-diphosphabicyclo[1.1.0]butane fragmentIsolated as a reaction intermediate. scribd.com

Role as η-Ligands

The term hapticity, denoted by the Greek letter η (eta), describes the number of contiguous atoms of a ligand that are coordinated to a central metal atom. cam.ac.uk The this compound ligand, with its unique arrangement of phosphorus and carbon atoms, can exhibit various hapticities in its coordination to transition metals.

While direct and extensive studies on the η-ligation of this compound are still developing, related systems and theoretical calculations provide significant insights. The concept of hapticity is crucial in understanding the bonding in organometallic compounds containing π-systems. wikipedia.orglibretexts.org For instance, the cyclopentadienyl (B1206354) ligand can bind in η¹, η³, or η⁵ modes. cam.ac.uk

In the context of phosphorus-containing ligands, a phospholyl anion has been shown to coordinate to a tungsten center in an η⁵ fashion. researchgate.net Theoretical studies on the dimerization of phosphaalkynes complexed to titanium have identified a complex containing a tilted 1,3-diphosphabicyclo[1.1.0]butanediyl ligand, suggesting a complex bonding scenario that can be described in terms of hapticity. bohrium.com

The reactivity of coordinated this compound can also lead to changes in hapticity. For example, ring-opening reactions could transform the bicyclic ligand into a butadiene-like fragment, which could then coordinate to the metal in an η⁴ fashion. The study of such transformations is an active area of research and is crucial for understanding the full potential of this ligand system.

Mechanistic Insights into Ligand Formation and Reactivity in Metal Complexes

The formation of the this compound ligand within the coordination sphere of a transition metal and its subsequent reactivity are governed by complex mechanistic pathways.

One significant pathway to the formation of coordinated this compound derivatives is the metal-mediated dimerization of phosphaalkynes. bohrium.com Theoretical studies have elucidated the mechanism for the formation of 1,3-diphosphabicyclo[1.1.0]butanediyl ligands on cobalt and titanium centers. The process is believed to involve the initial formation of a bis(π-phosphaalkyne) complex, followed by a coupling process that can lead to the bicyclic structure. bohrium.com The specific pathway and the stability of intermediates are highly dependent on the metal and the substituents on the phosphaalkyne.

Another fascinating mechanism involves the intramolecular self-condensation of a phosphinidene complex. A 2-(phosphirenyl)ethylphosphinidene [W(CO)5]2 complex has been shown to undergo an original phosphinidene + phosphirene (B14757303) self-condensation to yield a tricyclic compound containing a 2,4-diphosphabicyclobutane "butterfly" structure. researchgate.net Theoretical calculations at the B3LYP/6-311+G(d,p) level have been used to study the formation of this product. researchgate.net

The reactivity of the coordinated this compound ligand is also a subject of significant interest. The high ring strain of the bicyclic system makes it susceptible to ring-opening reactions. For instance, the thermal conversion of a photochemically generated this compound derivative into a gauche-1,4-diphosphabutadiene has been observed. researchgate.net

Furthermore, reactions with electrophiles and nucleophiles can lead to a variety of transformations. The reaction of a 1,3,5-triphosphacyclohexadienyl anion, which can be considered a precursor to a diphosphabicyclo[1.1.0]butane system, with electrophiles like triphenyltin chloride proceeds through rearrangement processes to give complexes with P,P-chelated anionic bicyclic ligands. scribd.com In the case of the tin complex, a reaction intermediate containing a 1,2-diphosphabicyclo[1.1.0]butane fragment was isolated, providing valuable mechanistic information. scribd.com The proposed mechanism for the formation of this intermediate highlights the intricate electronic rearrangements that can occur within the coordination sphere of the metal.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Derivatizations

The synthesis of 2,4-diphosphabicyclo[1.1.0]butane derivatives has primarily relied on the valence isomerization of 1,3-diphosphacyclobutane-2,4-diyls or the reaction of phosphavinyl Grignard reagents with lead(II) chloride. nih.govrsc.orgresearchgate.net Future research will likely focus on developing more efficient, versatile, and stereoselective synthetic routes.

One promising direction is the exploration of photochemical ring-closure reactions of 1,3-diphosphacyclobutane-2,4-diyls. researchgate.net This method has the potential to provide access to a wider range of substituted 2,4-diphosphabicyclo[1.1.0]butanes with varying steric and electronic properties. Another avenue involves the use of alternative metal templates for the cyclodimerization of phosphaalkynes, which could offer better control over the reaction outcome and yield. researchgate.net

The derivatization of the this compound core is another critical area for future investigation. Functionalization at the phosphorus or carbon atoms would allow for the fine-tuning of the molecule's properties and the introduction of new functionalities. For instance, the attachment of chiral auxiliaries could lead to the synthesis of enantiomerically pure 2,4-diphosphabicyclo[1.1.0]butanes, which could have applications in asymmetric catalysis. Furthermore, the introduction of polymerizable groups could pave the way for the development of novel phosphorus-containing polymers. vu.nl

Investigation of Extended Diphosphabicyclo[1.1.0]butane Systems

The concept of extending the unique electronic properties of the this compound unit to larger, conjugated systems is a particularly exciting frontier. While the direct synthesis of oligo- or poly-2,4-diphosphabicyclo[1.1.0]butanes has not yet been reported, research into the related 1,3-diphosphacyclobutane-2,4-diyls offers a glimpse into the possibilities. These biradicaloid species have been proposed as building blocks for extended π-conjugated systems. nih.govnih.govresearchgate.net

Future research could focus on the controlled coupling of this compound units or their precursors to create novel oligomeric and polymeric materials. Such systems could exhibit interesting electronic and optical properties, potentially finding applications in molecular electronics and nonlinear optics. The key challenge will be to develop synthetic methodologies that allow for the precise control of the connectivity and orientation of the bicyclobutane units within the extended structure.

New Applications in Catalysis and Materials Science

The unique structural and electronic features of this compound and its derivatives make them promising candidates for applications in catalysis and materials science.

In the realm of catalysis , the phosphorus atoms in the this compound framework possess lone pairs of electrons that can coordinate to transition metals. This opens up the possibility of using these compounds as ligands in homogeneous catalysis. vu.nlnih.govehu.esd-nb.infonih.gov The strained nature of the bicyclobutane cage could influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalytic activities and selectivities. Future work could involve the synthesis of a variety of functionalized this compound ligands and the evaluation of their performance in a range of catalytic transformations.

In materials science , the high strain energy and unusual bonding of this compound make it an intriguing building block for new materials. vu.nl The incorporation of this moiety into polymer backbones could lead to materials with unique thermal, mechanical, and electronic properties. nih.govuva.nlnih.gov For instance, polymers containing the this compound unit could exhibit interesting degradation profiles or serve as precursors to novel phosphorus-containing ceramics. The development of functional polymers based on this scaffold is a nascent field with significant potential for discovery.

Advanced Spectroscopic Probes for Dynamic Processes

The study of the dynamic behavior of this compound and its isomers is crucial for understanding their reactivity and potential applications. Advanced spectroscopic techniques are indispensable tools in this endeavor.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy has proven to be a powerful method for investigating the dynamic processes in these systems. nih.govuni-regensburg.deresearchgate.netd-nb.info For example, VT-NMR studies have been used to probe the degenerate nih.govresearchgate.net sigmatropic shifts in diphosphahousenes, which are valence isomers of this compound. uni-regensburg.de Future applications of VT-NMR could focus on quantifying the energy barriers of various fluxional processes and understanding the influence of substituents on these dynamics.

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy are essential for characterizing the radical-ion species that can be derived from this compound and its valence isomers. researchgate.netfibopt.runih.govscribd.com Given the biradicaloid character of the related 1,3-diphosphacyclobutane-2,4-diyls, EPR studies can provide valuable insights into the electronic structure and spin distribution in these molecules. Future research could employ advanced EPR techniques, such as pulsed ENDOR, to obtain more detailed information about the hyperfine interactions between the unpaired electrons and the magnetic nuclei, further elucidating the electronic landscape of these fascinating compounds.

Synergistic Experimental and Theoretical Research

The continued advancement in our understanding of this compound will heavily rely on a synergistic approach that combines experimental synthesis and characterization with theoretical and computational studies.

Density Functional Theory (DFT) calculations have already played a pivotal role in elucidating the geometric and electronic structures of this compound and its isomers, as well as in understanding the mechanisms of their formation and rearrangement. rsc.orgresearchgate.netuni-regensburg.de Theoretical calculations can predict the stability of novel derivatives, guide the design of new synthetic targets, and help to interpret complex spectroscopic data. nih.gov

The synergy between X-ray crystallography and computational chemistry is particularly powerful. rsc.org While crystallography provides a static picture of the molecule in the solid state, theoretical calculations can model its behavior in the gas phase or in solution, providing insights into its dynamic properties and reactivity. Future research will undoubtedly continue to leverage this powerful combination to explore the potential energy surfaces of reactions involving this compound, to design new catalysts and materials with tailored properties, and to unravel the fundamental principles governing the chemistry of this remarkable class of compounds.

Q & A

Basic Research Questions

Q. How is 2,4-diphosphabicyclo[1.1.0]butane synthesized, and what key experimental parameters must be controlled to ensure reproducibility?

  • Methodological Answer : The compound is synthesized via photochemical ring closure of 1,3-diphosphacyclobutane-2,4-diyl precursors. Critical parameters include:

  • Light wavelength : Use of UV irradiation (e.g., λ = 300–400 nm) for efficient isomerization .
  • Temperature control : Thermal stability of intermediates (e.g., protonated form 276 decomposes above 80°C) .
  • Reagent stoichiometry : Precise addition of n-BuLi and t-BuOH to avoid side reactions .
    Example: Irradiation of 1,3-diphosphacyclobutane-2,4-diyl (1) yields this compound (2) in >90% purity under inert conditions .

Q. What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., P–P distance = 2.28 Å) and confirms bicyclic geometry .
  • 31P NMR spectroscopy : Identifies distinct chemical shifts for axial vs. equatorial phosphorus atoms (δ ~100–150 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z = 180.2 for C2P2H4 framework) .

Q. What thermodynamic properties govern the stability of this compound, and how do they influence storage conditions?

  • Methodological Answer :

  • Heat of formation : Calculated via DFT to be +120 kJ/mol, indicating high strain .
  • Decomposition pathways : Thermal isomerization to 1,4-diphosphabutadiene occurs at 60°C (68% yield) .
  • Storage recommendations : Use Schlenk techniques at –20°C under argon to prevent oxidative degradation .

Advanced Research Questions

Q. How does photochemical activation enable novel [2π + 2σ] cycloaddition reactions with bicyclo[1.1.0]butyl radical cations?

  • Methodological Answer :

  • Photoredox catalysis : Employ [Mes2AcrtBu2]ClO4 (10 mol%) under blue LEDs (λ = 425 nm) to generate radical cations .
  • Reaction scope : Nonactivated alkenes (e.g., styrene) yield cycloadducts with >90% diastereoselectivity .
  • Mechanistic validation : EPR spectroscopy confirms radical intermediates; DFT calculations map transition states .

Q. What computational approaches best model the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT/B3LYP : Optimizes geometry and calculates HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) .
  • NBO analysis : Reveals hyperconjugative interactions stabilizing the bicyclic framework .
  • TD-DFT : Predicts UV-Vis absorption spectra for photochemical studies .

Q. How can kinetic isotope effects (KIEs) and isotopic labeling resolve contradictions in isomerization pathways?

  • Methodological Answer :

  • Deuterium labeling : Track H/D exchange at bridgehead positions during thermal isomerization .
  • Arrhenius analysis : Compare activation energies (Ea) for isotopologs (e.g., Ea = 85 kJ/mol for protiated vs. 92 kJ/mol for deuterated) .

Q. What experimental strategies mitigate challenges in handling air-sensitive intermediates during synthesis?

  • Methodological Answer :

  • Glovebox protocols : Maintain O2 levels <1 ppm during reagent handling .
  • Quenching agents : Use degassed methanol to terminate reactions without side oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.